(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride
CAS No.: 33305-75-8
Cat. No.: VC21537987
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 33305-75-8 |
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Molecular Formula | C7H14ClNO2 |
Molecular Weight | 179.64 g/mol |
IUPAC Name | ethyl (2S)-pyrrolidine-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 |
Standard InChI Key | DUJGQVVONTYHLT-RGMNGODLSA-N |
Isomeric SMILES | CCOC(=O)[C@@H]1CCCN1.Cl |
SMILES | CCOC(=O)C1CCCN1.Cl |
Canonical SMILES | CCOC(=O)C1CCCN1.Cl |
Chemical Identity and Structure
Nomenclature and Identification
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride is known by several alternative names in scientific literature and commercial contexts. The compound's identifiers are essential for proper classification and sourcing in research and industrial applications.
Table 1: Compound Identifiers
Identifier Type | Value |
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CAS Number | 33305-75-8 |
Molecular Formula | C₇H₁₄ClNO₂ |
Molecular Weight | 179.64 g/mol |
EINECS Number | 251-449-6 |
DSSTox Substance ID | DTXSID90186928 |
Wikidata | Q72505146 |
The compound is also commonly referred to by several synonyms including:
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L-proline ethyl ester hydrochloride
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Ethyl L-prolinate hydrochloride
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H-Pro-OEt HCl
The IUPAC name for this compound is (S)-pyrrolidine-2-carboxylate;hydrochloride, which specifically denotes its stereochemical configuration and chemical structure .
Molecular Structure and Properties
The compound features a pyrrolidine ring with a carboxylate group and maintains the S-configuration at the chiral carbon. This specific stereochemistry is critical for its biological activity and applications in asymmetric synthesis.
The parent compound of (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride is (S)-Ethyl pyrrolidine-2-carboxylate (CID 79888), and the hydrochloride salt form is commonly used to enhance stability and solubility properties .
Physical and Chemical Properties
Physical Characteristics
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride exists as a solid at room temperature with specific physical properties that influence its handling, storage, and application in various research settings.
Table 2: Physical Properties
Property | Value |
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Physical State | Solid |
Recommended Storage | Under inert gas (nitrogen or argon) at 2-8°C |
Creation Date in PubChem | 2006-10-26 |
Last Modified in PubChem | 2025-01-04 |
Chemical Reactivity
The compound's reactivity is primarily determined by its functional groups, including the pyrrolidine nitrogen (which can act as a base or nucleophile) and the ester group (which can undergo various transformations). The hydrochloride salt formation affects the compound's reactivity by protonating the nitrogen, which modifies its nucleophilicity and solubility characteristics.
The specific hazard statements associated with this compound include:
Applications and Research
Role in Organic Synthesis
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride plays a significant role in organic synthesis, particularly in asymmetric transformations:
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The compound functions as an organocatalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
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Its chiral nature makes it valuable in creating compounds with specific stereochemistry, which is crucial for developing pharmaceuticals with precise three-dimensional structures.
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The compound serves as a building block for more complex molecular architectures, particularly those containing the pyrrolidine ring system.
Pharmaceutical Applications
The pharmaceutical industry utilizes (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride in various applications:
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Precursor in drug synthesis: The compound serves as a starting material for the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
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The specific stereochemistry of the compound is critical for drug efficacy and safety, as different stereoisomers can exhibit significantly different biological activities.
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Patent searches through WIPO PATENTSCOPE indicate multiple applications in pharmaceutical development, highlighting its importance in drug discovery processes .
Biochemical Research
In biochemical research, the compound provides valuable insights into various biological processes:
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Studies related to enzyme mechanisms: The compound is employed in researching enzyme-substrate interactions and catalytic processes.
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Protein-ligand interactions: Its ability to interact with biomolecules makes it useful for understanding biological processes and developing therapeutic strategies.
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Pyrrolidine derivatives, including (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride, exhibit a broad spectrum of biological activities, making them important subjects in biochemical research.
Global Distribution
The compound is available from suppliers in different regions, particularly in India:
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JSK Chemicals (Gujarat, India) offers the compound in various package sizes with 99% purity, and they provide quantities ranging from 1kg to 1MT .
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Other suppliers in New Delhi, India also offer the compound with 98% purity in smaller quantities such as 1g packages .
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The compound is distributed globally through chemical supply companies that specialize in research chemicals and pharmaceutical intermediates.
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